molecular formula C18H22N4 B5911301 2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine

2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine

Cat. No.: B5911301
M. Wt: 294.4 g/mol
InChI Key: ZGMJGSIIKFJQJJ-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt. The protected diamines are obtained in two steps from available amino acids .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Scientific Research Applications

2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the treatment of neurodegenerative diseases .

Properties

IUPAC Name

2-[4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-16(14-17-6-3-2-4-7-17)15-21-10-12-22(13-11-21)18-19-8-5-9-20-18/h2-9,14H,10-13,15H2,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMJGSIIKFJQJJ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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